molecular formula C9H13NS B1279395 2-(Propylthio)aniline CAS No. 79792-95-3

2-(Propylthio)aniline

Cat. No. B1279395
CAS RN: 79792-95-3
M. Wt: 167.27 g/mol
InChI Key: YFHQJDQHIXKPOS-UHFFFAOYSA-N
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Description

2-(Propylthio)aniline is a chemical compound that is structurally related to aniline derivatives, where a propylthio group is attached to the aniline moiety. While the provided papers do not directly discuss 2-(Propylthio)aniline, they do provide insights into the chemistry of related compounds, such as 2-(methylthio)aniline and 2-(pyridyl)anilines, which can help infer the properties and reactivity of 2-(Propylthio)aniline .

Synthesis Analysis

The synthesis of related aniline derivatives often involves cross-coupling reactions, as seen in the synthesis of 2-(pyridyl)anilines using such methods . Additionally, the synthesis of complex molecules like 2-acylbenzothiazoles from aromatic ketones and anilines through a self-sequence reaction network indicates the versatility of aniline derivatives in constructing complex structures . These methods could potentially be adapted for the synthesis of 2-(Propylthio)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Propylthio)aniline, such as 2-(methylthio)aniline, has been studied using single crystal X-ray diffraction, revealing a nearly square-planar geometry around the palladium center in a palladium complex . This suggests that 2-(Propylthio)aniline could also form stable complexes with transition metals, which could be useful in catalysis.

Chemical Reactions Analysis

Aniline derivatives are known to participate in various chemical reactions. For instance, 2-(methylthio)aniline has been used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, 2-(2-propynyl)aniline has been involved in palladium-catalyzed heteroannulations to form indoles . These examples demonstrate the reactivity of aniline derivatives in carbon-carbon bond-forming reactions, which could be relevant for 2-(Propylthio)aniline as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Propylthio)aniline can be inferred from related compounds. For example, the stability of a palladium complex with 2-(methylthio)aniline suggests that 2-(Propylthio)aniline could also form stable complexes with potential applications in catalysis . The reaction mechanism study of 2-propynyl-aniline with propyne catalyzed by AuCl3 indicates that aniline derivatives can undergo complex reaction pathways with high activation energies, leading to the formation of indole derivatives . This information can be used to predict the reactivity and stability of 2-(Propylthio)aniline under various conditions.

Scientific Research Applications

Catalytic Applications

2-(Propylthio)aniline and related compounds have been studied for their catalytic properties. For example, 2-(Methylthio)aniline, a closely related compound, forms a complex with palladium(II) that acts as an efficient catalyst for Suzuki-Miyaura C-C coupling in water, demonstrating high efficiency under mild conditions with a turnover number (TON) value up to 93,000 (Rao et al., 2014).

Corrosion Inhibition

Derivatives of 2-(Propylthio)aniline, such as 2-(Phenylthio)aniline (2-PTA), have been investigated for their role in corrosion inhibition. For instance, 2-PTA has shown effective inhibition of low carbon steel corrosion in hydrochloric acid solutions, indicating its potential as a corrosion inhibitor (Farsak et al., 2015).

Structural and Vibrational Analysis

2-(Benzylthio)-N-{pyridinylmethylidene}aniline, a compound similar to 2-(Propylthio)aniline, has been synthesized and characterized, providing insights into the structure and vibrational spectra of such compounds. Density Functional Theory (DFT) and experimental studies aid in understanding the molecular structure and properties of these compounds (Acosta-Ramírez et al., 2013).

Microwave-Assisted Reduction of Nitroarenes

Compounds like aminothiophenol, related to 2-(Propylthio)aniline, have been used for the microwave-assisted reduction of nitroarenes to anilines. This process is significant in medicinal chemistry for producing anilines, important intermediates, under mild and neutral conditions (Peyrot et al., 2017).

Radical Scavenger Properties

The radical scavenger properties of some 1,2-dithiol compounds in the electropolymerization of aniline have been studied. This research provides valuable insights into the kinetics of aniline electropolymerization and the role of compounds like 2-(Propylthio)aniline in these processes (Hadjadj et al., 2010).

Sensor Development

The inductive effect on the pK(a) of poly(aniline) has been exploited for developing potentiometric sensors. This research highlights the potential use of aniline derivatives in creating sensors for various applications, such as nonenzymatic glucose sensors (Shoji & Freund, 2001).

Safety And Hazards

“2-(Propylthio)aniline” may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided .

Future Directions

Aniline compounds, including “2-(Propylthio)aniline”, have been extensively investigated due to their remarkable physicochemical properties. They have widespread applications in electrochemical and biomedical fields . The literature survey reflects the significant technological prospects of these materials .

properties

IUPAC Name

2-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQJDQHIXKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439896
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)aniline

CAS RN

79792-95-3
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Pringouri, MU Anwar, L Mansour, N Doupnik… - Dalton …, 2018 - pubs.rsc.org
Reaction of 2,6-dicyanopyridine with 2 equiv. of 2-(propylthio)benzenamine in the presence of lithium bis(trimethylsilyl)amide, followed by ring-closing oxidation with N-…
Number of citations: 6 pubs.rsc.org
MG Cabiddu, S Cabiddu, E Cadoni, R Cannas… - Journal of …, 2001 - Elsevier
The metallation reactions of (methylthio)anilines with organolithium reagents and with the butyllithium–potassium tert-butoxide superbasic mixture are here described. The results show …
Number of citations: 10 www.sciencedirect.com
L Zhang, X Chen, X Xiao, D Luo, Y Zeng, T Li… - Journal of …, 2018 - Elsevier
… To a 100 ml 3-neck flask were added 0.60 g (1.07 mmol) of 3, 0.45 g (2.69 mmol) of 2-propylthio aniline, 50 ml of ethanol, and 1 ml of formic acid, and heated to reflux for 12 h. The …
Number of citations: 11 www.sciencedirect.com
K Pringouri - 2018 - scholar.uwindsor.ca
Chapter 1 provides an introduction to coordination chemistry and polydentate N-donor ligands along with a synopsis of heterocycles with N and S/N donor atoms. An overview of the …
Number of citations: 1 scholar.uwindsor.ca
S Acharya - 2011 - ir.nbu.ac.in
I The known chemistry of azo compounds with special reference to their metalloderivatives has been briefly reviewed in Chapter I. A brief discussion on relevance of platinum metal …
Number of citations: 0 ir.nbu.ac.in
S Du - 2019 - search.proquest.com
This dissertation focuses on the method development of CH functionalization using photo-redox catalysis and the synthesis of new thioglycoside donors towards O-glycosylation. …
Number of citations: 4 search.proquest.com
SS Chhetri - 2012 - ir.nbu.ac.in
Chapter l ! n thiS chapter, a brier~ urvey on the area, Jt Cl aryl lH bond activation fol\(lwing cyclometallation route has been made with an emphasis on recent advances. The-; cope and …
Number of citations: 0 ir.nbu.ac.in

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